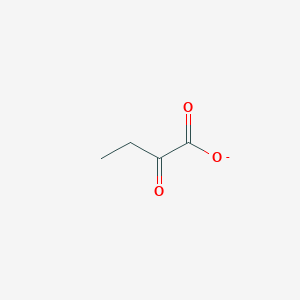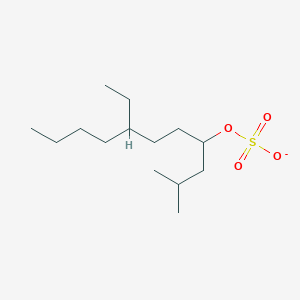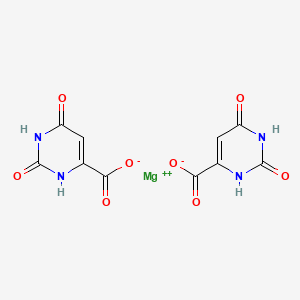
Orotate de magnésium
Vue d'ensemble
Description
Magnesium orotate is a compound where magnesium is bound to orotic acid. This combination is of interest for its unique chemical and physical properties, and it has been the subject of various scientific investigations. The interest spans its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Notably, the compound is distinguished from other magnesium salts by its specific interactions and the stability it provides to magnesium ions.
Synthesis Analysis
The synthesis of magnesium orotate involves the neutralization of orotic acid (OrH2) with magnesium hydroxide in an aqueous medium, yielding crystalline magnesium orotate hydrates. This process has been detailed in studies where the crystalline structure was analyzed using single-crystal X-ray diffraction, revealing insights into the layer structures and the complex formation between magnesium ions and orotate ions through hydrogen bonds and base-pairing interactions between the planar uracil ring systems of orotate (Bach, Kumberger, & Schmidbaur, 1990).
Molecular Structure Analysis
The molecular structure of magnesium orotate hydrates, as revealed by X-ray diffraction, shows magnesium in a hexaquo complex, surrounded by water molecules and orotate ions. The magnesium ion's coordination with orotate ions is primarily through hydrogen bonds, indicating a significant role of water molecules in the structure's stability. This intricate arrangement suggests a unique stabilization mechanism of magnesium ions by orotate (Bach, Kumberger, & Schmidbaur, 1990).
Chemical Reactions and Properties
Magnesium orotate shows stability in water, contrasting with other magnesium salts that may exhibit higher solubility and reactivity. The orotate ion, being a key intermediate in the biosynthesis of pyrimidines, pairs with magnesium to enhance the stability of this compound, making it less reactive in aqueous solutions and reducing its laxative effects commonly associated with other magnesium salts (Classen, 2004).
Physical Properties Analysis
Studies focusing on magnesium orotate's physical properties have highlighted its poor solubility in water, which influences its bioavailability and interaction with the gastrointestinal tract. Unlike more soluble magnesium salts, magnesium orotate does not significantly affect gastric acid levels or exhibit strong laxative properties. This characteristic underlines its distinct physical behavior among magnesium supplements (Classen, 2004).
Chemical Properties Analysis
The chemical stability of magnesium orotate is notable, particularly in biological environments. Orotic acid, part of this compound, plays a crucial role in metabolic processes, including the biosynthesis of nucleotides. The combination of magnesium and orotic acid in magnesium orotate may influence cellular energy status and nucleotide synthesis, showcasing the compound's unique chemical properties relevant to metabolic functions and energy production (Classen, 2004).
Applications De Recherche Scientifique
Magnesium orotate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving magnesium.
Biology: Magnesium orotate is studied for its role in cellular processes and its impact on cellular health.
Mécanisme D'action
Magnesium orotate exerts its effects by acting as a transporter of magnesium into cells. Orotic acid facilitates the entry of magnesium into cells, enhancing its bioavailability. Additionally, orotic acid exhibits antioxidant properties by promoting the synthesis of enzymes that act as free radical scavengers. This dual action helps improve cellular function and overall health .
Similar Compounds:
Magnesium Oxide: Commonly used but has lower bioavailability and can cause gastrointestinal side effects.
Magnesium Citrate: Known for its good absorption but may cause laxative effects.
Magnesium Glycinate: Well-tolerated and has high bioavailability but lacks the additional benefits of orotic acid.
Uniqueness of Magnesium Orotate: Magnesium orotate stands out due to its superior absorption and bioavailability, as well as the additional benefits provided by orotic acid. This combination makes it particularly effective for cardiovascular health and cellular repair .
Analyse Biochimique
Biochemical Properties
Magnesium orotate plays a crucial role in biochemical reactions by acting as a cofactor for various enzymes. It interacts with enzymes such as ATPases, which are essential for energy production and cellular metabolism. Magnesium orotate also interacts with proteins involved in DNA and RNA synthesis, as well as those involved in cellular signaling pathways. The orotic acid component of magnesium orotate helps transport magnesium into cells, enhancing its bioavailability and effectiveness .
Cellular Effects
Magnesium orotate influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium orotate can modulate the activity of kinases and phosphatases, which are critical for cell signaling. It also affects the expression of genes involved in stress response, inflammation, and apoptosis. Additionally, magnesium orotate supports cellular metabolism by participating in the synthesis of ATP and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of magnesium orotate involves its interaction with biomolecules at the cellular level. Magnesium orotate binds to enzymes and proteins, influencing their activity and function. It can act as an enzyme cofactor, enhancing or inhibiting enzyme activity. Magnesium orotate also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as energy production, stress response, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium orotate can change over time. Studies have shown that magnesium orotate is relatively stable and does not degrade quickly. Long-term exposure to magnesium orotate can lead to sustained improvements in cellular function, including enhanced energy production and reduced oxidative stress. The effects may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of magnesium orotate vary with different dosages in animal models. At low to moderate doses, magnesium orotate has been shown to improve cellular function and overall health. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is important to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects .
Metabolic Pathways
Magnesium orotate is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis. It interacts with enzymes such as ATPases and kinases, which are essential for cellular metabolism. Magnesium orotate also affects the levels of metabolites involved in these pathways, influencing metabolic flux and overall cellular function .
Transport and Distribution
Magnesium orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. The orotic acid component facilitates the transport of magnesium into cells, enhancing its intracellular concentration. Once inside the cell, magnesium orotate can accumulate in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of magnesium orotate is critical for its activity and function. Magnesium orotate is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of magnesium orotate in these compartments allows it to participate in essential cellular processes such as energy production, gene expression, and stress response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium orotate can be synthesized by reacting magnesium hydroxide or magnesium carbonate with orotic acid. The reaction typically occurs in an aqueous medium, and the product is then isolated by filtration and drying.
Industrial Production Methods: In industrial settings, magnesium orotate is produced by combining magnesium salts with orotic acid under controlled conditions. The process involves precise temperature and pH control to ensure the purity and stability of the final product .
Types of Reactions:
Oxidation: Magnesium orotate is relatively stable and does not undergo significant oxidation under normal conditions.
Reduction: There are no notable reduction reactions involving magnesium orotate.
Substitution: Magnesium orotate can participate in substitution reactions where the magnesium ion is replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: Magnesium orotate is stable against hydrolysis in both acidic and basic conditions.
Thermal Treatment: It remains stable under moderate thermal conditions but may decompose at very high temperatures.
Major Products Formed: The primary product formed from reactions involving magnesium orotate is orotic acid, especially in substitution reactions where magnesium is replaced by another cation .
Propriétés
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34717-03-8 | |
| Record name | Magnesium orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



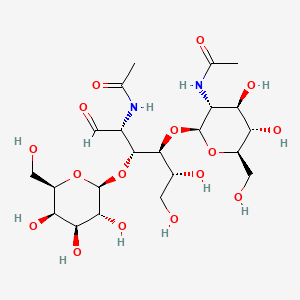
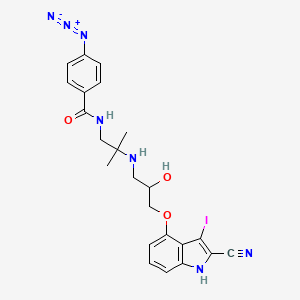


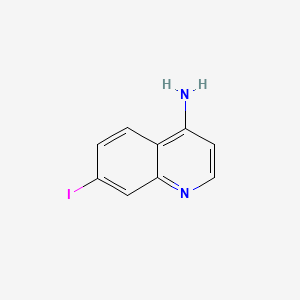

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
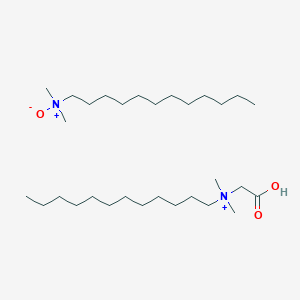

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
